molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine

2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine

Cat. No.: B13897484
M. Wt: 202.24 g/mol
InChI Key: HEMPVAHMZGKQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazol-4-yl-1H-imidazo[4,5-b]pyridine (Cat. No.: B13897484, Molecular Weight: 202.24 g/mol) is a nitrogen-containing heterocyclic compound built on the privileged imidazo[4,5-b]pyridine scaffold . This scaffold is a cornerstone in medicinal chemistry due to its structural analogy to naturally occurring purines, often referred to as a 1-deazapurine, which allows its derivatives to act as bioisosteres and interact with enzymes and receptors that normally bind purines . The incorporation of a thiazole ring at the 2-position is a deliberate design strategy to enhance bioactivity, as thiazole moieties are present in many biologically active compounds and can introduce additional binding interactions with target proteins . This specific molecular architecture positions it as a key intermediate in the exploration of novel therapeutic agents. Research into imidazo[4,5-b]pyridine derivatives has shown that substitutions at the 2-position are critical for modulating biological activity, particularly in the inhibition of key kinases . The compound serves as a versatile building block for the development of potent inhibitors targeting enzymes such as Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and Phosphodiesterase 10A (PDE10A), which are implicated in conditions like cancer and central nervous system disorders . Its structure suggests potential as an inhibitor of enzymes like MAP kinase, which are involved in inflammatory diseases . Beyond human therapeutics, analogous scaffolds are also investigated in agrochemical research for their fungicidal properties . The synthesis of this compound can be achieved through efficient methods such as the cyclocondensation of 2,3-diaminopyridine with thiazole-4-carboxaldehyde, which can be conducted under thermal conditions in water, proceeding via an air oxidative mechanism to yield the final product in excellent yields . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13)

InChI Key

HEMPVAHMZGKQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[4,5-b]pyridine Ring System

The construction of the core imidazo[4,5-b]pyridine ring is foundational to the synthesis of the target compound and its derivatives. Methodologies have evolved from classical high-temperature condensations to more refined contemporary strategies.

Cyclocondensation represents one of the most fundamental and widely employed strategies for assembling the imidazo[4,5-b]pyridine skeleton. This approach typically involves the reaction of a substituted 2,3-diaminopyridine (B105623) with a suitable cyclizing agent, such as a carboxylic acid or an aldehyde.

One common method involves the condensation of 2,3-diaminopyridine with various carboxylic acids or their equivalents. nih.gov For instance, efficient synthesis of 1-methylimidazo[4,5-b]pyridine derivatives has been achieved through the cyclization of 2-amino-3-methyl-aminopyridine with phenylacetic acid. researchgate.net Microwave-assisted heating has been shown to accelerate these reactions, allowing for the rapid production of 2-substituted imidazo[4,5-b]pyridines in moderate to good yields, often using silica (B1680970) gel as a solid support. nih.gov

Alternatively, aldehydes can be used as the cyclizing partner in an oxidative cyclocondensation reaction. This one-step process involves reacting 2,3-diaminopyridine with substituted aryl or heteroaryl aldehydes. For example, thiazole-4-carboxaldehyde (B1332969) can be used to directly install the desired thiazole (B1198619) moiety at the C-2 position. These reactions can be conducted under thermal conditions in water, proceeding via an air oxidative mechanism to yield the final products in excellent yields (83-87%). nih.gov Another approach utilizes 2-nitro-3-aminopyridine, which undergoes reductive cyclization with aldehydes or ketones. nih.gov The use of SnCl₂·2H₂O as a reducing agent facilitates the in-situ reduction of the nitro group to an amine, which then condenses with the carbonyl compound and cyclizes to form the imidazole (B134444) ring. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-b]pyridine Synthesis
Pyridine (B92270) PrecursorCyclizing AgentKey ConditionsProduct TypeYieldReference
2,3-DiaminopyridineCarboxylic AcidsMicrowave irradiation, Silica gel support2-Substituted-1H-imidazo[4,5-b]pyridines71-92% nih.gov
2,3-DiaminopyridineAryl/Heteroaryl AldehydesThermal, Water, Air oxidation2-Substituted-1H-imidazo[4,5-b]pyridines83-87% nih.gov
2-Nitro-3-aminopyridineKetonesSnCl₂·2H₂O, Formic acid1-Substituted-1H-imidazo[4,5-b]pyridinesGood nih.gov
2-Amino-3-methyl-aminopyridinePhenylacetic acidThermal cyclization1-Methyl-2-benzyl-1H-imidazo[4,5-b]pyridineGood researchgate.net

Annulation strategies provide an alternative route to the imidazo[4,5-b]pyridine system, often involving the formation of the pyridine ring onto a pre-existing imidazole core or through intramolecular cyclization of a suitably functionalized pyridine. One such approach involves a palladium-catalyzed intermolecular C-H annulation. In a relevant example for a related isomer, (Z)-N-(1-bromo-1-alken-2-yl)benzimidazoles undergo a reaction with internal alkynes in the presence of a palladium catalyst to afford fluorescent (benz)imidazole-fused pyridines in high yields. acs.org This strategy highlights the potential for building the pyridine portion of the scaffold through C-H activation and subsequent ring formation.

Another method involves the one-pot sequential condensation/annulation reaction for the synthesis of pyridine derivatives, where a gold complex containing an imidazolyl ring acts as a bi-functional catalyst. researchgate.net These advanced annulation techniques offer pathways to complex, fused heterocyclic systems that may be difficult to access through traditional cyclocondensation.

Palladium-Catalyzed Synthetic Routes and Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and regioselective methods for constructing and functionalizing heterocyclic cores like imidazo[4,5-b]pyridine.

A particularly facile synthesis of N1-substituted imidazo[4,5-b]pyridines involves a palladium-catalyzed amide coupling reaction. organic-chemistry.org This method couples 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization and dehydration, all within a single reaction vessel. organic-chemistry.org The reaction provides rapid access to a variety of products with substitution at the N1 and C2 positions and addresses challenges in regioselectivity that are common in other synthetic approaches. organic-chemistry.org The optimized conditions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand like Me₄tBu-XPhos in tert-butanol. organic-chemistry.org

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. A palladium-catalyzed tandem cross-coupling/cyclization has been featured in a multi-step synthesis to construct the imidazo[4,5-b]pyridine core starting from 3-amino-2-chloropyridine. researchgate.net This key step efficiently builds the fused heterocyclic system.

Another powerful tandem strategy involves the construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine (B167233). This process includes a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by in-situ nitro group reduction and subsequent heteroannulation with an aldehyde. nih.gov This one-pot tandem process is notable for its efficiency and use of environmentally benign solvents. nih.gov

Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org For the imidazo[4,5-b]pyridine system, palladium-catalyzed C-H activation protocols have been developed to introduce further diversity. For instance, a regioisomeric synthesis of fully decorated imidazopyridines has been reported employing a C-H activation protocol with a wide range of aryl, heteroaryl, and alkyl boronic acids. nih.gov

Furthermore, direct alkenylation at the C-2 position of the 3H-imidazo[4,5-b]pyridine core has been achieved using microwave-assisted Pd/Cu co-catalysis. nih.gov This reaction effectively couples the imidazopyridine with various β-bromostyrenes in moderate to good yields, demonstrating a direct method for C-C bond formation at a key position of the heterocyclic core. nih.gov While much of the research on C-H functionalization has focused on the imidazo[1,2-a]pyridine (B132010) isomer, these examples confirm the applicability of the approach to the imidazo[4,5-b]pyridine scaffold. beilstein-journals.orgnih.govacs.org

Table 2: Palladium-Catalyzed Reactions for Imidazo[4,5-b]pyridine Synthesis and Functionalization
Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Amidation/Cyclization2-Chloro-3-aminopyridines, Primary amidesPd(0) catalyst, Me₄tBu-XPhos ligandRegioselective synthesis of N1-substituted products organic-chemistry.org
Tandem Cross-Coupling/Cyclization3-Amino-2-chloropyridinePalladium catalystEfficient construction of the core skeleton researchgate.net
C-H ArylationImidazo[4,5-b]pyridine, Boronic acidsPalladium catalystDirect functionalization without pre-activation nih.gov
Direct C-2 Alkenylation3H-Imidazo[4,5-b]pyridine, β-bromostyrenesPd(OAc)₂ / CuI / PhenanthrolineMicrowave-assisted C-H functionalization nih.gov

Derivatization and Functionalization Strategies for the Thiazole Moiety and Imidazopyridine Core

Once the 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine skeleton is assembled, further derivatization of both the thiazole ring and the imidazopyridine core is crucial for tuning its physicochemical properties and biological activity.

The imidazopyridine core can be functionalized at several positions. N-alkylation of the imidazole nitrogen is a common strategy, achieved by reacting the parent heterocycle with reagents like allyl bromide or propargyl bromide under phase transfer catalysis conditions. uctm.edu This allows for the introduction of various alkyl and functionalized chains. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for derivatizing the core. nih.gov Utilizing catalysts like (A-taphos)₂PdCl₂, a broad spectrum of aryl and heteroaryl groups can be introduced onto the imidazo[4,5-b]pyridine scaffold via reaction with corresponding boronic acids. nih.govresearchgate.net

The thiazole ring itself is a versatile scaffold for chemical modification. bohrium.com Its synthesis often involves the Hantzsch thiazole synthesis or the Cook-Heilbron method, which can be adapted to build substituted thiazole precursors prior to their condensation to form the final compound. nih.gov The thiazole ring can be modified at its various positions to produce new analogs with potentially enhanced biological profiles. nih.gov For example, functionalized pyridine-linked thiazole derivatives have been synthesized and evaluated for their therapeutic potential. nih.gov The introduction of different substituents on the thiazole ring is a key strategy in drug discovery to create new molecules with improved potency and optimized pharmacokinetic properties. globalresearchonline.netbohrium.com

Regioselective Functionalization Techniques

Achieving regioselectivity is a primary challenge in the functionalization of heterocyclic systems like imidazo[4,5-b]pyridine, which possesses multiple reactive sites. Researchers have developed specific techniques to control the position of substitution on both the imidazole and pyridine rings.

Key strategies include direct C-H functionalization and controlled N-alkylation. A notable advancement is the direct C2-arylation of the imidazo[4,5-b]pyridine core. rsc.orgnih.gov This method involves protecting the N3 position with a group such as (2-methoxyethoxy)methyl (MEM), which then directs arylation specifically to the C2 position. rsc.orgnih.gov The reaction is typically facilitated by a copper(I) iodide catalyst and is believed to proceed through a concerted-metallation-deprotonation mechanism. nih.gov This approach allows for the iterative and selective creation of 2,7- and 2,6-disubstituted derivatives from a common intermediate. rsc.orgrsc.orgnih.gov

Alkylation of the nitrogen atoms in the imidazole ring presents another challenge in regioselectivity. The reaction of 2-substituted-3H-imidazo[4,5-b]pyridines with alkylating agents can lead to a mixture of N1 and N3 isomers. However, studies on the alkylation of compounds like 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine using allyl bromide or propargyl bromide under phase transfer catalysis conditions have shown the selective formation of 3-allyl or 3-propargyl derivatives, respectively. uctm.edu This indicates that the substituents on the core structure can significantly influence the regiochemical outcome of N-alkylation, favoring substitution at the N3 position. uctm.edu In contrast, alkylation of certain 2-(substituted-phenyl)imidazo[4,5-b]pyridines can result in the predominant formation of N4 and N3 regioisomers. nih.gov

TechniqueTarget PositionReagents/ConditionsOutcomeReference
Direct C-H Arylation C2N3-MEM protection, Aryl halide, CuISelective introduction of aryl groups at C2. rsc.org, nih.gov
N-Alkylation N3Allyl bromide or Propargyl bromide, K₂CO₃, DMF, Phase Transfer CatalystSelective formation of N3-alkylated products. uctm.edu
N-Alkylation N3/N4Alkyl bromide, K₂CO₃, DMFPredominant formation of N3 and N4 regioisomers. nih.gov

Introduction of Diverse Substituents

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Consequently, synthetic methods that allow for the introduction of a wide range of functional groups are of great interest.

The most common point for introducing diversity is the C2 position. This is often achieved by the cyclization of a 2,3-diaminopyridine precursor with various reagents. nih.gov For instance, reacting 2,3-diaminopyridine with different carboxylic acids or their derivatives is a standard method to install a variety of substituents at C2. nih.gov Similarly, aldehydes can be used to construct 2-substituted imidazo[4,5-b]pyridines. nih.govacs.org This approach has been used to create derivatives bearing substituted phenyl rings, furan (B31954) groups, and other aromatic systems at the C2 position. acs.org A one-pot, three-component reaction involving diethylphthalate, various anilines, and pyridine-2,3-diamine has been employed to synthesize a library of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives, showcasing the introduction of large, amide-containing substituents. researchgate.net

Substituents can also be introduced onto the nitrogen atoms of the imidazole ring. As discussed previously, N-alkylation reactions using reagents like allyl bromide and propargyl bromide under basic conditions successfully introduce these unsaturated alkyl groups, primarily at the N3 position. uctm.edu A tandem, one-pot reaction starting from 2-chloro-3-nitropyridine allows for the introduction of one substituent on the imidazole nitrogen (N3) via reaction with a primary amine, followed by cyclization with an aldehyde to introduce a second, different substituent at the C2 position. acs.org This method provides access to a wide array of 1,2-disubstituted imidazo[4,5-b]pyridines. acs.org

PositionType of SubstituentSynthetic MethodPrecursorsReference
C2 Aryl, HeteroarylCondensation/Cyclization2,3-Diaminopyridine, Aldehydes acs.org
C2 N-phenylbenzamideOne-pot, three-component reactionDiethylphthalate, Anilines, Pyridine-2,3-diamine researchgate.net
N3 Allyl, PropargylN-Alkylation6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Alkyl halide uctm.edu
N3 and C2 Various Alkyl and ArylTandem Amination and Cyclization2-Chloro-3-nitropyridine, Primary amines, Aldehydes acs.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry—such as the use of safer solvents, energy efficiency, and atom economy—are increasingly being applied to the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyridines.

A significant green approach is the use of alternative, non-toxic, and biodegradable solvents. Glycerol has been successfully used as a solvent for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net This method, catalyzed by phosphoric acid, benefits from short reaction times, high yields, and an easy workup procedure. researchgate.net Similarly, a tandem reaction for producing 1,2-disubstituted imidazo[4,5-b]pyridines has been developed in a more environmentally friendly water-isopropanol (H₂O-IPA) medium. acs.org

Energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis has been shown to be an effective method for preparing 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com Compared to conventional heating, microwave irradiation leads to significantly reduced reaction times, higher product yields, and cleaner reaction profiles. eurjchem.com

The use of reusable catalysts and one-pot procedures also contributes to greener syntheses. The synthesis of imidazopyridines has been achieved using Al³⁺-exchanged K10 montmorillonite (B579905) clay, which acts as a reusable heterogeneous catalyst, minimizing waste. nih.gov One-pot tandem reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, improve efficiency and reduce solvent and energy consumption. acs.org These methods represent a shift towards more sustainable practices in the production of complex pharmaceutical intermediates.

Green ApproachMethodKey FeaturesAdvantagesReference
Alternative Solvents Three-component synthesis in glycerolPhosphoric acid catalyst, 100°CBiodegradable solvent, high yields, short reaction time. researchgate.net
Alternative Solvents Tandem synthesis in H₂O-IPAOne-pot procedure, 85°CReduced reliance on volatile organic solvents. acs.org
Energy Efficiency Microwave-assisted synthesisN/AReduced reaction times, higher yields, cleaner reactions. eurjchem.com
Catalysis Heterogeneous catalysisAl³⁺-K10 montmorillonite clayCatalyst is reusable, reducing waste. nih.gov

Structural and Conformational Analysis of 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine

Tautomerism and its Implications for Reactivity and Biological Activity

Tautomerism, the phenomenon of isomers interconverting through a chemical reaction, is a key characteristic of the imidazo[4,5-b]pyridine ring system. nih.gov This property significantly influences the molecule's chemical reactivity and its interaction with biological targets. The unsubstituted imidazo[4,5-b]pyridine core can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the imidazole (B134444) ring.

For a 2-substituted-1H-imidazo[4,5-b]pyridine, the proton can reside on either the N1 or N3 atom of the imidazole moiety. The presence of the pyridine (B92270) nitrogen (at position 4) introduces further complexity. Theoretical studies using Density Functional Theory (DFT) have been employed to determine the most stable tautomeric form of related structures. nih.gov For 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the canonical structure was found to be the most stable tautomer with the lowest minimization energy. nih.gov

The tautomeric equilibrium has profound implications:

Reactivity: The position of the proton affects the nucleophilicity of the nitrogen atoms. This is particularly evident in alkylation reactions, where a mixture of regioisomers (N1, N3, and N4 substituted products) can be formed. nih.govmdpi.com The distribution of these products is influenced by the reaction conditions and the specific tautomer present. nih.gov

Table 1: Potential Tautomeric Forms of the Imidazo[4,5-b]pyridine Core
Tautomer NameProton PositionKey FeatureImplication for Interaction
1H-imidazo[4,5-b]pyridineN1Proton on the nitrogen atom away from the pyridine fusion.Presents a specific hydrogen bond donor/acceptor profile.
3H-imidazo[4,5-b]pyridineN3Proton on the nitrogen atom adjacent to the pyridine fusion.Alters the hydrogen bonding capacity compared to the 1H tautomer.

Spectroscopic Characterization Techniques in Structural Elucidation

The unambiguous determination of the structure of novel imidazo[4,5-b]pyridine derivatives relies on a combination of modern spectroscopic techniques. Researchers consistently use Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy to confirm the identity and purity of synthesized compounds. juit.ac.inresearchgate.net

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. uctm.edu

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as any substituents, can be identified. For example, in N-methyl-substituted derivatives, the appearance of signals in the 3.95–3.97 ppm range confirms the successful alkylation. mdpi.com

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule, helping to confirm the carbon skeleton of the fused ring system. mdpi.com Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are also employed for more complex structures to assign specific proton and carbon signals unequivocally. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov Electrospray ionization (ESI) is a common method used, which typically shows a protonated molecular ion peak [M+H]⁺, confirming the molecular mass of the synthesized derivative. mdpi.combiointerfaceresearch.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which further confirms the elemental composition of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For instance, the absence of an N-H stretching band can help confirm that an N-alkylation reaction has occurred. juit.ac.in

Table 2: Spectroscopic Data for Characterization of Imidazo[4,5-b]pyridine Derivatives
TechniqueType of Information ObtainedExample Application from Research
¹H NMRProton environment, chemical shifts (δ), coupling constants (J).Confirmation of N-alkylation by observing signals for new alkyl protons. mdpi.com
¹³C NMRCarbon skeleton, number of unique carbon atoms.Elucidation of the fused heterocyclic ring structure. uctm.edu
Mass Spectrometry (MS/HRMS)Molecular weight, elemental composition.Confirmation of the molecular formula via the [M+H]⁺ peak. mdpi.combiointerfaceresearch.com
Infrared (IR) SpectroscopyPresence/absence of functional groups (e.g., N-H, C=O).Confirmation of reaction completion, such as the disappearance of N-H bands. juit.ac.in

X-ray Crystallography of Imidazo[4,5-b]pyridine Derivatives in Complex with Biological Targets

While spectroscopic methods confirm the chemical structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unambiguously determining the exact regioisomer formed during synthesis, for instance, confirming whether alkylation occurred at the N1, N3, or N4 position. uctm.edunih.govresearchgate.net

In the context of medicinal chemistry, the most powerful application of X-ray crystallography is to determine the structure of a ligand bound to its biological target, such as an enzyme or receptor. While a specific crystal structure for 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine bound to a target is not detailed in the provided sources, the methodology is standard for this class of compounds. nih.gov

Obtaining a co-crystal structure provides critical insights into the binding mode of the inhibitor, revealing:

Key Interactions: It identifies the specific amino acid residues in the active site that interact with the inhibitor.

Binding Pockets: It maps out the shape and properties (hydrophobic, hydrophilic) of the binding site.

Conformational Changes: It shows how the ligand and the protein may change their conformation upon binding.

This information is essential for structure-based drug design, allowing medicinal chemists to rationally design new derivatives with improved potency and selectivity by enhancing favorable interactions or introducing new ones. For example, docking studies, which are often complemented by crystallography, have shown that a 2-phenyl-1H-imidazo[4,5-b]pyridine derivative can form a hydrogen bond between its -NH- group and the residue Asp1526 of human intestinal maltase-glucoamylase. An X-ray structure would provide definitive proof of such an interaction.

Table 3: Application of X-ray Crystallography for Imidazo[4,5-b]pyridine Derivatives
Compound TypePurpose of CrystallographyType of Information GainedReference
N-substituted imidazo[4,5-b]pyridinesStructural confirmation of synthetic products.Unambiguous determination of the N-alkylation position (regioisomer). uctm.eduresearchgate.net
6-Bromo-2-phenyl-imidazo[4,5-b]pyridine derivativesElucidation of regioisomer structures.Confirmed the site of substitution on the imidazo[4,5-b]pyridine core. nih.gov
Imidazo[4,5-b]pyridine derivatives bound to a biological targetUnderstanding the molecular basis of biological activity.Precise binding mode, key hydrogen bonds, and hydrophobic interactions with active site residues. (via docking)

Molecular Target Identification and Mechanistic Studies of 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine Analogs

Inhibition of Enzyme Targets

Derivatives of the 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine scaffold have been extensively studied as inhibitors of several key enzyme families, highlighting the versatility of this chemical framework in targeting distinct ATP-binding sites and other functional domains within these proteins.

Kinase Inhibition Profiles

The planar, heteroaromatic nature of the imidazo[4,5-b]pyridine core, combined with the additional interaction points provided by the 2-thiazolyl substituent, makes it an effective scaffold for the development of kinase inhibitors.

Phosphodiesterase 10A (PDE10A): A novel series of imidazo[4,5-b]pyridines has been identified as potent and selective inhibitors of PDE10A. These compounds demonstrated significant potential, with several analogs exhibiting IC50 values in the low nanomolar range. Structure-activity relationship (SAR) studies revealed that both a methoxy (B1213986) substituent and the imidazole (B134444) ring on the core structure were crucial for high binding affinity. To enhance potency, a flexible amino linker was found to be more effective than a rigid carbonyl linker present in earlier compound series.

Aurora Kinases: Analogs of imidazo[4,5-b]pyridine have shown significant inhibitory activity against Aurora kinases. For instance, a hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov This particular analog features a piperazinyl-N-(thiazol-2-yl)acetamide moiety, underscoring the importance of the thiazole (B1198619) group in achieving this activity. nih.gov Further optimization of this series led to the identification of dual FLT3/Aurora kinase inhibitors.

TBK1/IKK-ε: While direct inhibition by this compound analogs is not extensively documented, a closely related series of 1H-pyrazolo[3,4-b]pyridine derivatives has been discovered as highly potent inhibitors of TANK-binding kinase 1 (TBK1). One of the most potent compounds from this series exhibited an IC50 value of 0.2 nM against TBK1, along with good selectivity. This suggests that the broader imidazopyridine scaffold is a viable starting point for targeting this non-canonical IKK family member.

Casein Kinase 2 (CK2): The thiazole moiety is a recognized pharmacophore in the development of CK2 inhibitors. A review of recent studies on thiazole-based kinase inhibitors highlights the discovery of small-molecule inhibitors of protein kinase CK2 among derivatives of 1,3-thiazole-5-carboxylic acid. nih.gov One such compound demonstrated potent inhibition of CK2 with an IC50 of 0.4 µM. nih.gov While this research does not directly involve the imidazo[4,5-b]pyridine core, it establishes the potential for thiazole-containing compounds to target this kinase. nih.gov

CDK2/Aurora B: The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been investigated for its inhibitory activity against cyclin-dependent kinases (CDKs). Structure-activity relationship studies of these compounds revealed that modifications at the C2-position of the thiazole ring were important for potency against CDK2. The introduction of amino functions led to a significant increase in inhibitory activity against both CDK2 and CDK9. While this scaffold differs from the imidazo[4,5-b]pyridine core, it highlights the utility of the thiazole ring in targeting the ATP-binding site of CDKs.

Kinase TargetCompound SeriesKey FindingsIC50 Values
PDE10A Imidazo[4,5-b]pyridinesMethoxy group and imidazole ring are critical for binding. Flexible amino linker enhances potency.Low nanomolar range
Aurora Kinases Imidazo[4,5-b]pyridine-piperazinyl-N-(thiazol-2-yl)acetamidesPotent inhibition of Aurora-A, -B, and -C.Aurora-A: 0.042 µM, Aurora-B: 0.198 µM, Aurora-C: 0.227 µM nih.gov
TBK1 1H-Pyrazolo[3,4-b]pyridines (related scaffold)Highly potent and selective inhibition.As low as 0.2 nM
CK2 1,3-Thiazole-5-carboxylic acids (related scaffold)Thiazole moiety is a key pharmacophore for CK2 inhibition.0.4 µM nih.gov
CDK2 2-Anilino-4-(thiazol-5-yl)pyrimidines (related scaffold)Thiazole ring modifications are crucial for potency.Not specified

Glycosidase Enzyme Modulation

Recent studies have explored the potential of imidazopyridine-based thiazole derivatives as antidiabetic agents through the inhibition of α-glucosidase. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

A series of imidazopyridine-based thiazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Several of these hybrid molecules demonstrated potent inhibition, with some compounds showing significantly greater activity than the standard drug, acarbose. nih.gov Molecular docking studies suggest that these compounds effectively bind to the active site of the α-glucosidase enzyme. nih.gov The combination of the imidazopyridine and thiazole moieties appears to be synergistic in achieving this inhibitory effect. nih.gov

Other Enzyme Classes

The versatility of the imidazo[4,5-b]pyridine scaffold and its derivatives extends to other enzyme classes beyond kinases and glycosidases. For instance, the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold has been utilized to develop inhibitors for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. This highlights the adaptability of the core structure to different ATP-binding sites.

Protein-Ligand Interaction Analysis and Binding Mechanisms

Understanding the specific molecular interactions between the this compound analogs and their protein targets is crucial for rational drug design and optimization. X-ray crystallography and computational modeling have provided valuable insights into these binding mechanisms, with a particular focus on the hydrogen bonding networks established within the active sites.

Hydrogen Bonding Networks

The hydrogen bonding potential of the imidazo[4,5-b]pyridine core, with its multiple nitrogen atoms, is a key determinant of its binding affinity and selectivity for various enzyme targets.

In the context of Aurora kinase inhibition, co-crystallization studies of imidazo[4,5-b]pyridine-based inhibitors with Aurora-A have revealed a consistent hinge-binding mode. nih.gov The pyridine (B92270) nitrogen atom typically forms a hydrogen bond with the backbone NH of Ala213, while the imidazole NH interacts with the carbonyl group of the same residue. nih.gov This bidentate hydrogen bonding pattern with the kinase hinge region is a common feature of many kinase inhibitors and provides a strong anchor for the ligand in the ATP-binding site. nih.gov

For PDE10A inhibitors, X-ray co-crystal structures have also elucidated the critical hydrogen bonding interactions. These studies confirmed that the imidazo[4,5-b]pyridine scaffold serves to orient the molecule within the active site, allowing both the core structure and its substituents to form key hydrogen bonds with the enzyme.

Hydrophobic and Aromatic Interactions

The imidazo[4,5-b]pyridine scaffold is a planar, aromatic system that facilitates interactions with biological targets through various non-covalent forces. mdpi.com For its analogs, hydrophobic and aromatic interactions, such as π-π stacking, are crucial for binding affinity and selectivity. mdpi.comnih.gov Computational studies on related imidazo[1,2-a]-pyridine derivatives, which act as positive allosteric modulators (PAMs) of the α1-GABAA receptor, have demonstrated that π–π stacking interactions play an essential role in the binding of these ligands within the receptor's pocket. nih.gov

Similarly, studies on imidazo[4,5-b]pyridin-7-one derivatives suggest that these compounds may interact with hydrophobic regions adjacent to primary binding sites. For instance, certain derivatives are thought to overlap with a hydrophobic steroid-binding region next to the nucleotide-binding site in mammalian P-glycoproteins. nih.gov The versatility of the imidazo[4,5-b]pyridine core allows it to engage in these critical intermolecular interactions, which are fundamental to its biological activity. mdpi.com The electronic properties and structural versatility of the scaffold enable it to participate effectively in π–π stacking, a key interaction for binding to targets like kinases and DNA.

Binding Site Characterization

The characterization of the binding site for this compound analogs reveals specific and crucial points of interaction that determine their biological activity. Density Functional Theory (DFT) analysis has identified the imidazole nitrogen as the primary binding site for metal cations, which is a key aspect of their coordination chemistry. mdpi.com This preference is significant, as the orientation and accessibility of the nitrogen atoms within the heterocyclic system dictate binding favorability. For certain regioisomers, the Gibbs free energies of binding for pyridine and imidazole nitrogens are comparable, though imidazole binding is typically more favorable. mdpi.com

In a more biological context, the crystal structure of an imidazo[4,5-b]pyridine lead compound bound to the ligand-binding domain of human peroxisome proliferator-activated receptor-gamma (PPARγ) has been elucidated. This structural information confirmed the mode of interaction of the scaffold with the nuclear receptor and was instrumental in optimizing the activity of subsequent analogs. drugbank.com Furthermore, studies on related compounds, such as imidazo[4,5-b]pyridin-7-one derivatives, have shown they can act as competitive inhibitors at ATPase active sites, suggesting they can occupy or partially overlap with nucleotide-binding sites. nih.gov These findings highlight that analogs of this compound can interact with diverse binding sites, from nuclear receptors to enzyme active sites, with specific atoms like the imidazole nitrogen playing a primary role in coordination and binding. mdpi.comnih.govdrugbank.com

Modulation of Cellular Pathways and Biological Processes (in vitro context)

Analogs of this compound have been shown to modulate various cellular pathways and processes, primarily in the context of cancer cell proliferation. Hybrid molecules incorporating related pyridine and thiazole structures have demonstrated potent anti-proliferative activity by targeting key regulators of the cell cycle.

For example, a series of novel pyridine-2,3-dihydrothiazole hybrids were evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov The most potent of these compounds, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, was found to be a powerful dual inhibitor of CDK2/GSK3β. nih.gov Further investigation into its mechanism revealed that it induced G1 cell cycle arrest and triggered apoptosis in HepG2 cancer cells. This apoptotic effect was associated with an increase in the levels of pro-apoptotic proteins Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study on imidazo[2,1-b] drugbank.comnih.govthiadiazole derivatives, which share a similar fused heterocyclic core, showed that these compounds could modulate key regulators of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. vu.nl This was evidenced by changes in the expression of E-cadherin and vimentin. The study also identified the inhibition of protein tyrosine kinase 2 (PTK2), also known as focal adhesion kinase (FAK), as a possible mechanism of action. vu.nl

Compound ClassTarget(s)Cellular Process AffectedIn Vitro Model
Pyridine-dihydrothiazole hybridsCDK2/GSK3βCell Cycle Arrest (G1), ApoptosisHepG2, MCF-7, HEp-2 cells
Imidazo[2,1-b] drugbank.comnih.govthiadiazole derivativesPTK2/FAKEpithelial-to-Mesenchymal Transition (EMT), Cell MigrationPancreatic Ductal Adenocarcinoma (PDAC) cell lines

Receptor Interaction Studies (e.g., GABAA receptor, Angiotensin II receptors)

Derivatives of the core imidazo[4,5-b]pyridine structure have been extensively investigated as potent and selective ligands for various receptors, notably Angiotensin II (AII) receptors and, by structural analogy, GABAA receptors.

Angiotensin II Receptors: A significant body of research has focused on developing imidazo[4,5-b]pyridine-based compounds as nonpeptide Angiotensin II receptor antagonists. nih.govdocumentsdelivered.com These antagonists are crucial for managing hypertension. Mining of compound libraries revealed a series of imidazo[4,5-b]pyridines with potent activity at the Angiotensin II type 1 (AT1) receptor. drugbank.com For instance, the compound (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine was identified as a highly potent AT1 receptor blocker with an IC50 of 1.6 nM. drugbank.com This particular series of compounds also displayed dual activity, acting as partial agonists for PPARγ. drugbank.com The research demonstrated that structural modifications to the imidazo[4,5-b]pyridine core could yield highly potent and orally active AII receptor antagonists. nih.gov

GABAA Receptor: While direct studies on this compound interaction with GABAA receptors are limited, research on structurally similar imidazodiazepines and imidazo[1,2-a]-pyridines provides valuable insights. nih.govnih.gov These scaffolds are known to act as selective positive allosteric modulators (PAMs) at the benzodiazepine (B76468) binding site of GABAA receptors. nih.govnih.gov The selectivity for different GABAA receptor subtypes (e.g., α1, α2/α3, α5) is highly dependent on subtle structural changes to the imidazo-pyridine or -diazepine core. nih.gov For example, selective targeting of α5-containing GABAA receptors has shown potential for treating cognitive disorders and depression. nih.govresearchgate.net Computational modeling studies on imidazo[1,2-a]-pyridine PAMs have highlighted the importance of hydrogen bonds, π–π stacking, and hydrophobic interactions in their binding to the GABAA receptor pocket, demonstrating how these compounds achieve their modulatory effects. nih.gov

Receptor TargetCompound SeriesFindingPotency (Example)
Angiotensin II Type 1 (AT1)Imidazo[4,5-b]pyridinesPotent and selective antagonistsIC50 = 1.6 nM
PPARγImidazo[4,5-b]pyridinesPartial agonism (dual activity with AT1)EC50 = 212 nM
GABAA Receptor (α1 subtype)Imidazo[1,2-a]-pyridines (analogs)Positive Allosteric Modulators (PAMs)N/A
GABAA Receptor (α5 subtype)Imidazodiazepines (analogs)Selective Positive Allosteric ModulatorsN/A

Structure Activity Relationship Sar Studies of 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine Derivatives

Impact of Substituent Variation on Potency and Selectivity

The biological activity of the 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine scaffold is highly sensitive to the nature and position of various substituents. Modifications across the molecule have been shown to significantly influence the potency and selectivity of these compounds against different biological targets.

Modifications at the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine core, a purine (B94841) isostere, serves as a critical anchor for target interaction, and its modification is a key strategy in optimizing biological activity. The position of the nitrogen atom within the pyridine (B92270) ring, for instance, has a significant impact on the antiproliferative activity of tetracyclic derivatives, with specific regioisomers showing a noticeable enhancement in potency. irb.hr

Introducing substituents onto the pyridine ring can modulate activity. Studies on related 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown that substitutions on this core influence potency and selectivity against enzymes like cyclooxygenase (COX). nih.gov For example, bromo-substitution at the pyridine nucleus has been explored in amidino-substituted imidazo[4,5-b]pyridines, leading to derivatives with selective antiviral activity against respiratory syncytial virus (RSV). mdpi.comnih.gov This indicates that even small halogen substitutions on the core can fine-tune the biological activity profile.

Alkylation at the nitrogen atoms of the imidazole (B134444) portion of the core is another important modification. However, these reactions can lack selectivity, often yielding multiple regioisomers which can complicate SAR analysis but also offer opportunities to explore diverse chemical space. researchgate.net

Thiazole (B1198619) Ring Substitutions

Substitutions on the thiazole ring, or more commonly on an aryl group attached to the thiazole, play a pivotal role in determining the compound's inhibitory potential. Structure-activity relationship studies of imidazopyridine-based thiazole analogs as α-glucosidase inhibitors have demonstrated that the nature, number, and position of substituents on the phenyl ring attached to the thiazole are critical. nih.gov

Electron-withdrawing groups (EWGs) generally enhance potency. For example, a trifluoromethyl (-CF3) group at the ortho-position or a nitro (-NO2) group at the ortho-position of the phenyl ring resulted in compounds with significantly higher inhibitory activity than the standard drug, acarbose. nih.gov Similarly, di-chloro substitution at the 2,4-positions of the phenyl ring also led to a twofold increase in potency. nih.gov The strong electron-withdrawing effects of these groups are believed to make the aryl ring more available for interaction with the target's active site. nih.gov Conversely, the presence of electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups tended to decrease the inhibitory potency. nih.gov SAR analyses on other thiazole-containing compounds have also highlighted that a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on α-Glucosidase Inhibition by Imidazopyridine-Thiazole Derivatives nih.gov
Compound AnalogueSubstituent(s) on Phenyl RingIC₅₀ (µM)Relative Potency vs. Acarbose (IC₅₀ = 750.0 µM)
4g2-CF₃19.40Significantly Higher
4j2-NO₂310.20Higher
4l2,4-di-Cl340.10Higher
4p2,4-di-OH40.10Significantly Higher
4f2,4-di-CH₃810.70Lower
4m2,4-di-OCH₃820.12Lower

Side Chain Variations and their Stereochemical Effects

The introduction of side chains at various positions of the this compound scaffold is a common strategy to modulate the compound's physicochemical properties and biological activity. In a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of chosen amino side chains was found to significantly influence antiproliferative activity. irb.hr The positioning of these chains on the tetracyclic skeleton was crucial, with certain regioisomers displaying submicromolar cytostatic effects on cancer cell lines. irb.hr

While specific stereochemical studies on this compound are not extensively detailed in the provided context, research on related kinase inhibitors often shows that stereochemistry is critical. The spatial arrangement of substituents can dictate the ability of a molecule to fit into a specific binding pocket and form key interactions, thereby affecting both potency and selectivity.

Identification of Key Pharmacophoric Features for Target Engagement

The pharmacophore of this compound derivatives consists of several key features essential for binding to biological targets. The planar, aromatic imidazo[4,5-b]pyridine core is a fundamental feature, facilitating crucial π-stacking interactions within the binding sites of targets like protein kinases.

Co-crystallization studies of related 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with Aurora-A kinase have provided detailed insights into binding modes. nih.gov These studies revealed that the orientation of substituents is critical for target engagement. For instance, analogues with a 1-benzyl-1H-pyrazol-4-yl moiety could interact with the P-loop of the kinase, whereas other analogues engaged with the Thr217 residue in the post-hinge region. nih.gov These findings highlight that the scaffold can serve as a platform for designing compounds that interact with different key regions of a kinase, such as the DFG motif or the hinge region. nih.gov

For α-glucosidase inhibition, molecular docking studies identified several key interactions. These include pi-alkyl interactions with residues like Arg91 and Val96, pi-pi T-shaped interactions with Phe200, and pi-anion interactions with Glu595. nih.gov The presence of halogen and hydroxyl groups on the phenyl-thiazole moiety allowed for additional halogen bonds and carbon-hydrogen bonds with residues such as His94 and Phe95, further anchoring the ligand in the active site. nih.gov

Allosteric Modulation through Structural Analogues

The imidazo[4,5-b]pyridine scaffold and its structural analogues have shown potential not only as direct (orthosteric) inhibitors but also as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary binding site, offering a more subtle way to regulate biological activity and often providing greater subtype selectivity. nih.gov The initial discovery of bioactivity for the broader imidazopyridine class was as positive allosteric modulators (PAMs) of the GABAA receptor. nih.gov

While direct examples for the this compound are limited, studies on closely related scaffolds demonstrate the principle. For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been developed as allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov In this series, SAR studies revealed that a 2-cyclohexyl group and a 4-(3,4-dichlorophenylamino) substitution were favorable for positive allosteric modulation. nih.gov

Furthermore, scaffold hopping from a triazolopyridine to an imidazo[1,2-a]pyrazin-8-one core yielded potent PAMs of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org SAR exploration in this series showed that the number and position of nitrogen atoms in the bicyclic core had a pronounced effect on both potency and metabolic stability. acs.org These findings suggest that the imidazo[4,5-b]pyridine core within the title compound is a promising scaffold for the development of allosteric modulators, where structural modifications can fine-tune the allosteric effect on a given target.

Computational Chemistry and Molecular Modeling Applications in 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the imidazo[4,5-b]pyridine scaffold, docking simulations have been crucial in elucidating their binding modes within the active sites of various enzymes, particularly kinases and microbial targets.

Studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have used docking to understand the key interactions responsible for their inhibitory activity. nih.gov These simulations revealed that the imidazo[4,5-b]pyridine core typically forms critical hydrogen bonds with hinge region residues of the kinase, a common binding pattern for kinase inhibitors. Similarly, in the development of Mixed-lineage protein kinase 3 (MLK3) inhibitors, docking was used to assess the binding patterns of newly designed 3H-imidazo[4,5-b]pyridine derivatives within a homology model of the MLK3 active site. nih.gov

Beyond kinases, docking studies have explored the potential of this scaffold against microbial targets. For instance, imidazo[4,5-b]pyridine derivatives were docked into the active site of Mycobacterium tuberculosis lumazine (B192210) synthase. nih.govnih.gov These in silico experiments identified key hydrogen bonding and hydrophobic interactions that could stabilize a potential enzyme-inhibitor complex, guiding the synthesis of compounds with potential antimicrobial activity. nih.govnih.gov

Table 1: Summary of Molecular Docking Studies on Imidazo[4,5-b]pyridine Derivatives

Protein Target Organism/Disease Key Findings from Docking Simulations
Aurora A Kinase Cancer Identification of hydrogen bonds with hinge region residues. nih.gov
Mixed-lineage protein kinase 3 (MLK3) Cancer, Neurodegenerative Diseases Assessment of binding affinity and patterns in a homology model of the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental.

In a study of sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, robust CoMFA and CoMSIA models were developed. nih.gov These models demonstrated high predictive power, as indicated by their statistical validation parameters. nih.gov The 3D contour maps generated from these models provided a visual representation of how different structural features contribute to the inhibitory activity. For example, the maps highlighted regions where bulky substituents would be favorable for activity and areas where electrostatic or hydrogen-bonding properties were critical. nih.gov Such insights are invaluable for the rational design of new, more potent analogues. nih.govnih.gov

Another QSAR study on 65 imidazo[4,5-b]pyridine derivatives targeting Aurora kinase utilized Hologram QSAR (HQSAR), CoMFA, CoMSIA, and TopomerCoMFA methods. mdpi.com All models showed strong statistical significance, confirming their stability and high predictive ability. mdpi.com These QSAR models serve as powerful tools to predict the anticancer potency of newly designed compounds within this chemical class before undertaking their synthesis. mdpi.combenthamdirect.com

Table 2: Statistical Results of QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors

QSAR Model q² (or r²cv) r²pred (External Validation) Reference
CoMFA 0.774 0.975 0.933 nih.gov
CoMSIA 0.800 0.977 0.959 nih.gov
HQSAR 0.892 0.948 0.814 mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases for novel compounds, a process known as virtual screening.

For the related imidazopyridine scaffold, combined pharmacophore modeling, 3D-QSAR, and virtual screening studies have been successfully employed to identify novel B-Raf kinase inhibitors. mdpi.com This approach allows researchers to distill the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features from a set of known active compounds. The resulting pharmacophore model encapsulates the crucial elements for binding to the target. By screening databases for molecules that match this pharmacophoric pattern, researchers can efficiently identify diverse new structures with a high probability of being active, significantly narrowing the field of candidates for synthesis and biological testing. unibl.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose and to analyze the conformational changes of both the ligand and the protein upon binding.

MD simulations have been applied to study the complexes of imidazo[4,5-b]pyridine derivatives with their target proteins, such as Aurora kinase. mdpi.comresearchgate.net By running simulations for tens of nanoseconds, researchers can verify if the key interactions observed in the docking pose, like hydrogen bonds, are maintained over time. researchgate.net These simulations provide a deeper understanding of the binding stability of the ligand-receptor complex and can reveal important dynamic behaviors that are not apparent from static models. The results from MD simulations can help confirm the validity of a docking pose and provide confidence in the proposed binding mode. mdpi.com

In Silico Prediction of Bioactivity and Selectivity

A primary goal of computational modeling in drug discovery is the in silico prediction of a compound's biological activity and its selectivity for a specific target. The QSAR models developed for imidazo[4,5-b]pyridine derivatives are prime examples of tools used for predicting bioactivity. nih.govmdpi.comresearchgate.net Based on the structural features of a novel, unsynthesized compound, these models can provide a quantitative prediction of its inhibitory potency (e.g., IC₅₀ value). nih.govmdpi.com

Molecular docking contributes to the prediction of both bioactivity and selectivity. By comparing the calculated binding energies or docking scores of a compound against different protein targets, researchers can predict its potential for selective inhibition. For instance, docking a library of imidazo[4,5-b]pyridine derivatives against multiple kinases can help identify compounds that are predicted to bind strongly to the target of interest while showing weaker affinity for off-target kinases, thus minimizing potential side effects. The design of novel compounds based on these computational predictions allows for the creation of derivatives with significantly improved potencies before they are synthesized and tested in the lab. nih.govmdpi.com

Medicinal Chemistry and Rational Design Strategies for Imidazo 4,5 B Pyridine Based Agents

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering novel chemotypes, improving drug-like properties, and circumventing existing patents. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, while bioisosteric replacement focuses on substituting smaller functional groups with others that share similar physical or chemical properties, thereby retaining or enhancing biological activity. nih.govresearchgate.net

The 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine molecule is an excellent candidate for both approaches. The imidazo[4,5-b]pyridine core is a well-known bioisostere of purine (B94841), which allows it to mimic the natural substrate and interact with a wide range of biological targets. In a scaffold hopping strategy, this entire fused ring system could be replaced by other bicyclic heteroarenes to explore new chemical space and potentially alter the compound's selectivity or pharmacokinetic profile. nih.gov

Furthermore, the thiazole (B1198619) moiety is considered a "privileged structure" in medicinal chemistry, frequently found in bioactive compounds. nih.gov Bioisosteric replacement could be applied to this portion of the molecule. For example, the thiazole ring could be swapped with other 5-membered heterocycles like oxazole, pyrazole (B372694), or triazole to fine-tune the molecule's binding interactions, metabolic stability, or solubility. nih.govnih.gov Triazoles, for instance, are noted for their ability to act as bioisosteres for amide groups and can significantly alter molecular architecture to improve binding characteristics. nih.gov The strategic application of these techniques allows medicinal chemists to systematically modify the this compound structure to optimize its therapeutic potential.

Lead Identification and Optimization Principles

Lead identification is the process of finding a promising hit compound that can be developed into a drug candidate, while lead optimization involves refining its structure to enhance efficacy, selectivity, and pharmacokinetic properties. The imidazo[4,5-b]pyridine scaffold has served as a starting point for the identification and optimization of numerous biologically active agents, particularly kinase inhibitors. nih.govnih.gov

A key principle in the optimization of imidazo[4,5-b]pyridine-based leads is systematic structure-activity relationship (SAR) exploration. This involves making targeted chemical modifications at various positions on the scaffold and evaluating their impact on biological activity. For instance, in the development of Aurora kinase inhibitors, researchers started with an imidazo[4,5-b]pyridine core and systematically modified the substituents at the C2, C6, and C7 positions. nih.gov

One study demonstrated the optimization of a series of imidazo[4,5-b]pyridine-based compounds into a dual inhibitor of FLT3 and Aurora kinases. nih.gov The process involved introducing a chlorine atom at the C6 position and various substituted piperazinyl groups at the C7 position to improve potency and cellular activity. nih.gov The substituent at the C2 position was also critical for potency; replacing the original 1,3-dimethyl-1H-pyrazol-4-yl group with other heteroaryl rings, such as 1-methyl-1H-imidazol-2-yl or 5-methylisoxazol-3-yl, led to a significant decrease in inhibitory activity against Aurora-A kinase. nih.gov This highlights the importance of the specific heteroaromatic system at the C2 position for target engagement. These optimization efforts ultimately led to the identification of a preclinical development candidate for treating acute myeloid leukemia. nih.govnih.gov

Table 1: Examples of Imidazo[4,5-b]pyridine Optimization for Kinase Inhibition This table is based on findings from related imidazo[4,5-b]pyridine derivatives to illustrate optimization principles.

Compound IDCore ScaffoldC2-SubstituentC7-SubstituentKey FindingReference
27e6-chloro-3H-imidazo[4,5-b]pyridine1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-ylPotent dual inhibitor of Aurora and FLT3 kinases. nih.gov nih.govnih.gov
21a3H-imidazo[4,5-b]pyridine1,3-dimethyl-1H-pyrazol-4-yl(Not specified in detail)Co-crystallized with Aurora-A to establish binding mode. nih.gov nih.gov
21b3H-imidazo[4,5-b]pyridine1-methyl-1H-imidazol-2-yl(Not specified in detail)Significant drop in Aurora-A inhibitory potency compared to 21a. nih.gov nih.gov
7a3H-imidazo[4,5-b]pyridine(Not specified in detail)1-benzyl-1H-pyrazol-4-ylInhibited a range of kinases, including Aurora-A. nih.gov nih.gov

Design of Targeted Chemical Probes

Targeted chemical probes are essential tools for studying biological systems, enabling the identification and validation of drug targets and the elucidation of mechanisms of action. A chemical probe is typically designed by modifying a bioactive molecule, such as this compound, to incorporate a reporter tag (e.g., a fluorophore, biotin (B1667282), or a photo-crosslinker) without significantly disrupting its interaction with its biological target.

While specific probes based on the this compound structure are not detailed in the provided results, the general principles can be applied. For instance, researchers have successfully designed fluorescent probes using a related imidazo[1,2-a]pyridine (B132010) scaffold to detect and monitor reactive oxygen species like hydrogen peroxide in living cells. mdpi.com This was achieved by attaching a reactive borate (B1201080) ester group to the fluorophore core, which selectively responds to hydrogen peroxide with a change in fluorescence. mdpi.com

Following this logic, this compound could be functionalized to create a targeted probe. If the compound is known to bind a specific protein, a linker could be attached to a non-critical position on the pyridine (B92270) or thiazole ring. This linker could then be connected to a reporter group. For example, attaching a fluorophore would allow for visualization of the target protein's localization within a cell via fluorescence microscopy. Alternatively, attaching a biotin tag would enable affinity purification of the target protein and its binding partners from cell lysates, helping to identify its function and interaction network. The design of such probes is critical for advancing our understanding of the biological roles of targets modulated by this class of compounds.

Fragment-Based Drug Discovery Approaches involving Imidazopyridines

Fragment-Based Drug Discovery (FBDD) is a powerful method for lead identification that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it is gradually built upon or linked with other fragments to produce a high-affinity lead compound. nih.govnih.gov

The imidazo[4,5-b]pyridine core or the 2-thiazol-4-yl moiety could potentially be identified as hits in an FBDD campaign. For example, studies have successfully used FBDD to identify novel inhibitors of bromodomains, which are important epigenetic targets. nih.gov In one such study, a 2-thiazolidinone (B52157) core was identified as a fragment hit and subsequently optimized through structure-guided modifications to develop potent BRD4 inhibitors. nih.govnih.gov

Applying this approach to a target of interest for this compound, either the imidazopyridine or the thiazole fragment could show initial weak binding. X-ray crystallography could then reveal the binding mode of the fragment, providing a structural blueprint for optimization. Chemists would then "grow" the fragment by adding functional groups that occupy adjacent pockets in the binding site or "link" it with another nearby binding fragment to dramatically increase potency and develop a novel lead compound. nih.gov This strategy offers an efficient path to discovering novel and structurally diverse inhibitors.

Future Research Directions and Unexplored Avenues in 2 Thiazol 4 Yl 1h Imidazo 4,5 B Pyridine Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of research into 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine and its analogues is contingent upon the availability of robust and versatile synthetic methods. While traditional syntheses often involve the condensation of pyridine-2,3-diamines with aldehydes or carboxylic acids, future efforts should focus on developing more efficient, cost-effective, and environmentally benign strategies. nih.gov

Key areas for development include:

One-Pot, Multi-Component Reactions: The development of one-pot, three-component reactions, such as the eco-friendly synthesis of related imidazo[4,5-b]pyridines using phosphoric acid in glycerol, presents a streamlined approach that minimizes waste and simplifies purification. researchgate.net

Catalyst Innovation: Exploring novel catalytic systems is crucial. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyayura and Buchwald-Hartwig couplings, have been effectively used for the derivatization of the imidazo[4,5-b]pyridine core and could be further optimized for efficiency and substrate scope. nih.gov The use of greener, less toxic catalysts should be prioritized.

Microwave-Assisted Synthesis: Microwave-enhanced conditions can significantly accelerate reaction times and improve yields, offering a rapid pathway to generate diverse libraries of compounds for screening. nih.gov

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of these compounds, overcoming challenges associated with batch processing for certain reaction types.

Table 1: Comparison of Synthetic Strategies for Imidazo[4,5-b]pyridine Scaffolds
Synthetic StrategyKey Reagents/CatalystsTypical ConditionsAdvantagesReference
Classical CondensationPyridine-2,3-diamine, Aldehydes, Na₂S₂O₅DMSO, HeatWell-established, versatile for aldehyde scope. nih.govmdpi.com
Palladium Cross-CouplingPd(OAc)₂, XantPhos, Arylboronic acidsMicrowave irradiationRapid derivatization, broad substrate compatibility. nih.gov
One-Pot Three-ComponentPyridine-2,3-diamine, Diethylphthalate, Anilines, H₃PO₄Glycerol, HeatEco-friendly, high atom economy, simplified workup. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

Derivatives of the core imidazo[4,5-b]pyridine structure have demonstrated a wide spectrum of biological activities, suggesting they interact with multiple cellular targets. researchgate.netresearchgate.net A primary future objective is to move beyond known targets and identify novel biological pathways modulated by this scaffold.

Kinase Inhibition: A significant breakthrough was the identification of an imidazo[4,5-b]pyridine derivative as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, highlighting its potential in treating acute myeloid leukemia (AML). nih.gov Future research should expand kinase profiling to identify other oncology-relevant targets.

Antimicrobial Mechanisms: The observed fungicidal activity, for instance against Puccinia polysora, warrants further investigation to determine the specific mechanism of action, which could involve novel fungal-specific enzymes or pathways. researchgate.net

Antiviral Research: Moderate activity against respiratory syncytial virus (RSV) has been reported for some derivatives. mdpi.com Elucidating the viral or host targets responsible for this activity could open new avenues for antiviral drug development.

Anti-inflammatory Pathways: The anti-inflammatory properties observed in related scaffolds suggest that derivatives could modulate key signaling pathways in inflammation, such as those involving cytokines or cyclooxygenases, which remains an area ripe for exploration. biointerfaceresearch.com

Antiparasitic Potential: Given the success of screening other imidazopyridine scaffolds against kinetoplastid parasites like Leishmania donovani, it is plausible that the this compound core could yield hits against neglected tropical diseases. nih.gov

Table 2: Known and Potential Biological Targets for Imidazo[4,5-b]pyridine Derivatives
Activity TypeKnown Target/OrganismPotential Unexplored Targets/PathwaysReference
AnticancerFLT3, Aurora Kinases, TubulinOther receptor tyrosine kinases, cell cycle regulators, DNA repair enzymes. nih.govmdpi.com
AntifungalPuccinia polysora, various fungal strainsFungal cell wall biosynthesis, ergosterol (B1671047) pathway enzymes, fungal-specific kinases. researchgate.netresearchgate.net
AntiviralRespiratory Syncytial Virus (RSV)Viral replication enzymes (e.g., polymerases, proteases), host-cell entry factors. mdpi.com
Anti-inflammatoryGeneral inflammation modelsCOX enzymes, cytokine signaling pathways (e.g., NF-κB, JAK/STAT). biointerfaceresearch.com

Application of Advanced Computational Methodologies

To accelerate the drug discovery process, advanced computational techniques must be systematically applied to the this compound scaffold. While such studies are common for related heterocycles, their application to this specific core is an under-explored avenue. nih.govnih.gov

Molecular Docking and Virtual Screening: In silico docking can be used to screen large virtual libraries of derivatives against the crystal structures of known and hypothesized biological targets (e.g., kinases, viral enzymes). researchgate.net This can prioritize the synthesis of compounds with the highest predicted binding affinity.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help rationalize and predict SAR. For example, creating quantitative structure-activity relationship (QSAR) models can correlate physicochemical properties with biological activity to guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding interactions over time and revealing allosteric effects that are not apparent from static docking poses.

Target Identification: Reverse docking or pharmacophore-based screening against databases of protein structures can be employed to generate hypotheses about potential new biological targets for compounds that show interesting phenotypes in cell-based assays.

Integration with High-Throughput Screening Technologies

The discovery of novel biological activities for this compound derivatives can be greatly accelerated by leveraging high-throughput screening (HTS) technologies. The development of efficient synthetic routes (as discussed in 8.1) is a prerequisite for creating the large and diverse chemical libraries needed for HTS campaigns.

An exemplary model is the successful use of HTS to screen millions of compounds against kinetoplastid parasites, which identified an imidazo[1,2-a]pyridine (B132010) as a viable hit for visceral leishmaniasis. nih.govresearchgate.net A similar strategy could be employed for the this compound scaffold. Future research should focus on:

Phenotypic Screening: Employing high-content screening (HCS) to assess the effects of compound libraries on cellular models of disease. This approach provides multiparametric readouts (e.g., cell morphology, protein localization, cytotoxicity) and can uncover novel mechanisms of action without a preconceived target. nih.gov

Target-Based Screening: Developing and validating biochemical or biophysical assays for specific targets of interest (e.g., kinases, proteases) and using HTS to rapidly screen for inhibitors.

Collaborative Virtual and Real Screening: Integrating in silico screening of proprietary and public compound libraries with subsequent in vitro HTS of the most promising virtual hits. This collaborative model can efficiently explore a vast chemical space. nih.govresearchgate.net

Chemical Biology Applications and Tool Compound Development

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical tools to probe biological systems. The imidazopyridine scaffold has already been successfully used to create fluorescent probes for biological imaging. mdpi.commdpi.com

Future directions in this area include:

Fluorescent Probes: Synthesizing derivatives with intrinsic fluorescence or conjugating them to fluorophores. Such probes could be used to visualize drug distribution in cells, monitor target engagement, or act as sensors for specific analytes, such as a probe developed from an imidazo[1,2-a]pyridine to detect hydrogen peroxide. mdpi.com

Affinity-Based Probes: Creating probes by attaching biotin (B1667282) or photo-crosslinking groups to a potent and selective analogue. These tools are invaluable for target identification and validation (e.g., via affinity chromatography and mass spectrometry) to confirm the molecular targets responsible for a compound's biological effects.

Targeted Degraders: Designing Proteolysis Targeting Chimeras (PROTACs) by linking a selective binder of the this compound scaffold to an E3 ligase ligand. This advanced strategy could be used to induce the targeted degradation of proteins of interest, offering a powerful method for validating drug targets and providing potential therapeutic advantages over simple inhibition.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic and scientific potential of the this compound scaffold, paving the way for new medicines and a deeper understanding of complex biological processes.

Q & A

Q. What are common synthetic routes for preparing 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine derivatives?

The synthesis typically involves condensation reactions under phase-transfer catalysis (PTC) or multi-step heterocyclic assembly. For example, derivatives are synthesized by reacting imidazo[4,5-b]pyridine precursors with dibromomethane under PTC conditions to introduce substituents . Another method employs o-phenylenediamine and aldehydes in the presence of oxidizing agents (e.g., H₂O₂) to form the fused imidazo-pyridine core, followed by thiazole ring functionalization . Optimization of solvent systems (e.g., DMF or acetonitrile) and stoichiometric ratios is critical for yield improvement.

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR to confirm regioselectivity and substituent positions (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for thiazole protons) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • HPLC or TLC to assess purity, often using gradients like methylene chloride/ethanol (9:1) for separation . Elemental analysis (C, H, N, S) is also employed to validate stoichiometric ratios .

Q. What in vitro assays are used to evaluate biological activity?

  • Antiproliferative activity : Tested against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant capacity : DPPH/ABTS radical scavenging assays and FRAP (ferric reducing antioxidant power) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine synthesis be addressed?

Regioselective synthesis is complicated by competing cyclization pathways. Strategies include:

  • Directed metalation : Using lithiation or palladium-catalyzed cross-coupling to control substitution patterns .
  • Protecting group strategies : Temporarily blocking reactive sites (e.g., NH groups) to direct functionalization . Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What methodologies resolve contradictions in pharmacological data between imidazo[4,5-b]pyridine and related scaffolds?

Example: Imidazo[4,5-c]pyridines show 5–10× higher inotropic potency than [4,5-b] analogs . To reconcile this:

  • Docking studies : Compare binding modes with target proteins (e.g., cardiac phosphodiesterase III) to identify steric/electronic differences.
  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., CYP450 interactions) using LC-MS/MS .
  • 3D-QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity trends .

Q. How can computational chemistry optimize imidazo[4,5-b]pyridine derivatives for dual biological targets?

  • Density-functional theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity and binding affinity .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over timeframes >100 ns to assess stability .
  • Multivariate analysis : Combine electronic descriptors (e.g., polarizability) with bioactivity data to design multi-target inhibitors .

Q. What advanced analytical techniques characterize reactive metabolites of this compound?

  • LC-MS/MS : Detect adducts (e.g., PhIP-DNA adducts) using stable isotope-labeled internal standards .
  • Proteomic workflows : Trypsin digestion followed by nanoLC-Orbitrap MS to identify serum albumin adducts .
  • Electrochemical assays : Measure redox potentials to predict metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis of thiazole rings) .
  • Biological assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity via STR profiling .
  • Data interpretation : Apply statistical tools (e.g., ANOVA for IC₅₀ comparisons) and correct for solvent effects in fluorescence-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.